molecular formula C12H24N2O2 B11877635 tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate

tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate

Cat. No.: B11877635
M. Wt: 228.33 g/mol
InChI Key: NYPPQRSVUJQKTO-NXEZZACHSA-N
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Description

tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclohexyl ring. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexylamine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine

In the field of medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

Industrially, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. The presence of the tert-butyl group and the aminomethyl group allows for specific binding interactions with target proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.

    tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate: A related compound with a hydroxyl group instead of an aminomethyl group.

    tert-Butyl ((1R,2R)-2-(methylamino)cyclohexyl)carbamate: A compound with a methylamino group instead of an aminomethyl group.

Uniqueness

tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where selective interactions with molecular targets are required .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1

InChI Key

NYPPQRSVUJQKTO-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1CN

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CN

Origin of Product

United States

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